N-[1-(2-Phenylethyl)benzimidazol-2-yl]benzamide N-[1-(2-Phenylethyl)benzimidazol-2-yl]benzamide GW438014A is a selective NPY-Y5 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 469861-49-2
VCID: VC0529615
InChI: InChI=1S/C22H19N3O/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,24,26)
SMILES: C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Molecular Formula: C22H19N3O
Molecular Weight: 341.4 g/mol

N-[1-(2-Phenylethyl)benzimidazol-2-yl]benzamide

CAS No.: 469861-49-2

Inhibitors

VCID: VC0529615

Molecular Formula: C22H19N3O

Molecular Weight: 341.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N-[1-(2-Phenylethyl)benzimidazol-2-yl]benzamide - 469861-49-2

CAS No. 469861-49-2
Product Name N-[1-(2-Phenylethyl)benzimidazol-2-yl]benzamide
Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
IUPAC Name N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide
Standard InChI InChI=1S/C22H19N3O/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,24,26)
Standard InChIKey CDUDZZGLFOFINU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4
Appearance Solid powder
Description GW438014A is a selective NPY-Y5 receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GW438014A; GW-438014-A; GW 438014 A;
Reference 1: Benmaamar R, Richichi C, Gobbi M, Daniels AJ, Beck-Sickinger AG, Vezzani A. Neuropeptide Y Y5 receptors inhibit kindling acquisition in rats. Regul Pept. 2005 Feb 15;125(1-3):79-83. PubMed PMID: 15582717.
2: Daniels AJ, Grizzle MK, Wiard RP, Matthews JE, Heyer D. Food intake inhibition and reduction in body weight gain in lean and obese rodents treated with GW438014A, a potent and selective NPY-Y5 receptor antagonist. Regul Pept. 2002 Jun 15;106(1-3):47-54. PubMed PMID: 12047910.
PubChem Compound 6918627
Last Modified Nov 11 2021
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